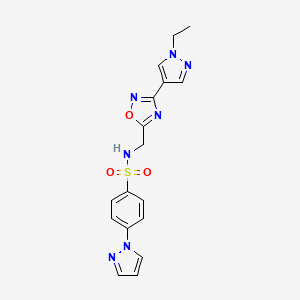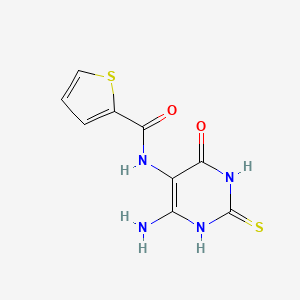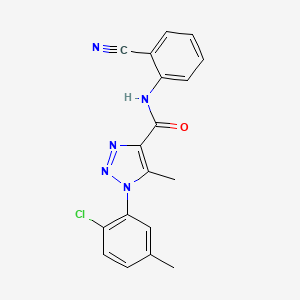![molecular formula C16H18ClNO2S B2373293 3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride CAS No. 1052538-07-4](/img/structure/B2373293.png)
3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride” is a chemical substance with the CAS Number: 1052538-07-4. Its molecular weight is 323.84 and its IUPAC name is 3- (1- (2-thienyl)-3,4-dihydro-2 (1H)-isoquinolinyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO2S.ClH/c18-15 (19)8-10-17-9-7-12-4-1-2-5-13 (12)16 (17)14-6-3-11-20-14;/h1-6,11,16H,7-10H2, (H,18,19);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.84 . It is stored at a temperature of 4°C .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research indicates that derivatives of 3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride demonstrate antimicrobial and antifungal properties. Studies have explored the synthesis of these compounds and their effectiveness against various microbial strains. For instance, compounds with 3-spiro-cyclopentyl radicals showed notable activity against Staphylococcus aureus, Escherichia coli, and Candida albicans (Surikova, Mikhailovskii, & Odegova, 2014).
Analytical Methods for Quality Control
The compound's derivatives have been the subject of analytical method development for quality control in pharmaceuticals. This is crucial for ensuring the efficacy and safety of active pharmaceutical ingredients derived from these compounds. One study analyzed methods like 13C NMR-spectroscopy for controlling the quality of these derivatives, highlighting their importance in the pharmaceutical industry (Zubkov et al., 2016).
Influence on Blood Coagulation
Research into the biological effects of these compounds includes studies on their impact on blood coagulation. Some derivatives have been found to act as hemostatics, influencing blood coagulation processes. This suggests potential therapeutic applications in conditions related to blood clotting (Limanskii et al., 2009).
Analgesic and Diuretic Properties
Several derivatives of this compound have been investigated for their analgesic and diuretic properties. This area of research is vital for developing new treatments for pain relief and managing fluid balance in medical conditions (Ukrainets et al., 2013).
Anticancer Activity
Some studies have explored the anticancer potential of derivatives of this compound. Synthesis of specific derivatives and their subsequent screening against various cancer cell lines have shown promising cytotoxic activities. This opens up possibilities for developing new anticancer drugs (Saad & Moustafa, 2011).
Synthesis of Podands
The synthesis of podands, which include fragments of 3,4-dihydroisoquinoline, is another area of research. This has potential applications in the field of supramolecular chemistry, where podands play a crucial role in host-guest chemistry and molecular recognition processes (Shklyaev & Vshivkova, 2014).
Propriétés
IUPAC Name |
3-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S.ClH/c18-15(19)8-10-17-9-7-12-4-1-2-5-13(12)16(17)14-6-3-11-20-14;/h1-6,11,16H,7-10H2,(H,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBPGOHNFUZULD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CS3)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
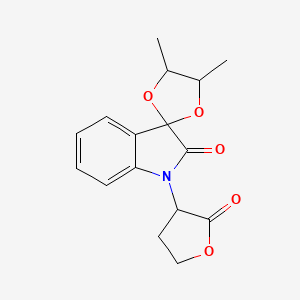
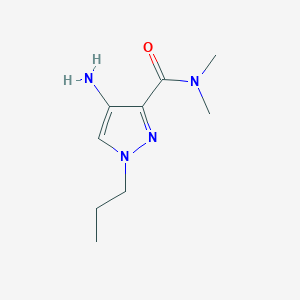
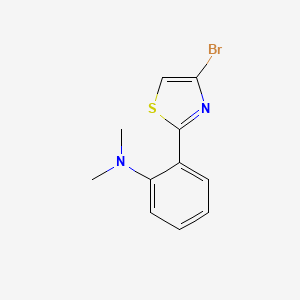
![(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2373215.png)
![ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2373216.png)
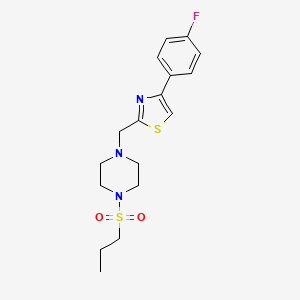
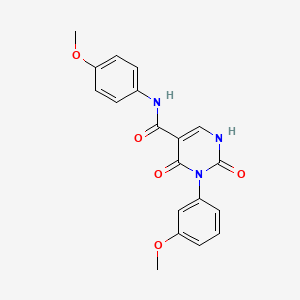
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2373224.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2373226.png)
